Strontium vanadium oxide (SrV2O6)

Description

Current State and Future Directions in SrV2O6 Research

Current research on SrV2O6 is vibrant and multifaceted, with significant efforts directed towards its application in energy storage and electronics. One of the most promising areas of investigation is its use as a cathode material in batteries. smolecule.com Recent studies have demonstrated that SrV2O6, particularly when integrated into nanohybrid structures with materials like V2CTx MXene, exhibits high specific capacity and robust cycling stability in aqueous zinc-ion batteries (ZIBs). acs.org For instance, a SrV2O6-V2CTx nanohybrid showed a specific capacity of 348 mAh g⁻¹ at a rate of 0.1 C, a significant improvement over the 234 mAh g⁻¹ of conventional SrV2O6 electrodes. acs.org

Another key area of research is the application of SrV2O6 in microwave dielectric ceramics for ultra-low temperature co-fired ceramics (ULTCC) applications. osti.gov SrV2O6 ceramics exhibit a low dielectric constant and can be co-fired with aluminum electrodes at relatively low temperatures. osti.gov Future work in this area aims to modify its temperature stability by creating composite ceramics. osti.gov

The photocatalytic and electrochemical sensor capabilities of SrV2O6 are also under active investigation. nih.gov Rod-like SrV2O6 has been shown to act as a photocatalyst for the degradation of pollutants under visible light and as an electrochemical sensor for the detection of organic compounds. nih.gov

Future research is expected to focus on several key directions:

Enhancing Electrochemical Performance: Further development of nanostructured SrV2O6 and its composites to improve energy and power density in batteries. acs.org

Tailoring Dielectric Properties: Investigating composite materials to achieve near-zero temperature coefficients of resonant frequency for advanced electronic components. osti.gov

Exploring Novel Synthesis Routes: Developing new synthesis techniques, such as atomic layer deposition (ALD), to create high-quality thin films of strontium vanadium oxides for applications in transparent conductive oxides. confex.com

Understanding Fundamental Properties: Deeper investigation into the electronic and magnetic properties of SrV2O6 and related strontium vanadium oxide-hydride phases. researchgate.netnih.gov

Significance of Vanadium-Based Oxides in Materials Science

Vanadium-based oxides are a class of materials of immense importance in materials science due to the ability of vanadium to exist in multiple oxidation states (V2+, V3+, V4+, V5+). encyclopedia.pubnih.gov This versatility leads to a wide array of crystal structures and, consequently, a rich diversity of physical and chemical properties. acs.org These oxides exhibit a range of fascinating phenomena, including metal-insulator transitions, strong electron-electron correlations, and excellent intercalation capabilities, making them suitable for numerous applications. nih.goveverand.com

The significance of vanadium oxides is evident in their wide-ranging applications:

Energy Storage: Vanadium oxides are extensively studied as electrode materials for lithium-ion batteries, zinc-ion batteries, and supercapacitors. encyclopedia.pubnih.gov Their layered or tunnel structures facilitate the insertion and extraction of ions, leading to high specific capacities. encyclopedia.pubnih.gov

Catalysis: Their variable oxidation states make them excellent catalysts for various chemical reactions. nih.gov

Electronics and Optoelectronics: Certain vanadium oxides, like vanadium dioxide (VO2), exhibit a metal-insulator transition near room temperature, a property utilized in smart windows, sensors, and electronic switches. wikipedia.orgeverand.com

Transparent Conducting Oxides: Some vanadium oxides, such as SrVO3, are being explored as potential replacements for conventional transparent conducting oxides like indium tin oxide (ITO) in display technologies and photovoltaics. confex.comaip.org

Properties

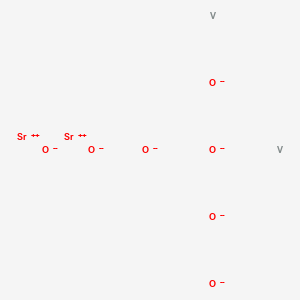

IUPAC Name |

distrontium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7O.2Sr.2V/q7*-2;2*+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNMFUIJDSASQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Sr2V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-58-5 | |

| Record name | Strontium vanadium oxide (SrV2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium vanadium oxide (SrV2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Strontium Vanadium Oxide Srv2o6

Solid-State Reaction Techniques for SrV2O6

The solid-state reaction method is a conventional and widely used approach for synthesizing strontium vanadium oxide. This technique involves the high-temperature reaction of solid precursors to form the desired compound.

Optimizing Sintering Parameters and Temperature Control

Sintering temperature and duration are critical parameters that significantly influence the phase purity and crystallinity of the final SrV2O6 product. The process typically involves prolonged heating to ensure the complete formation of the compound. smolecule.com The selection of an appropriate sintering temperature is crucial to overcome the kinetic barriers of the solid-state diffusion process without causing decomposition of the desired phase. Research on similar perovskite-like structures synthesized via solid-state reactions highlights the importance of precise temperature control to achieve the desired crystal structure and properties. researchgate.net The reactive sintering between precursor particles at elevated temperatures can lead to the formation of new phases, and the extent of this reaction is dependent on both the temperature and the duration of sintering. jmaterenvironsci.com

Precursor Chemistry and Stoichiometric Considerations

The choice of precursors and their stoichiometric ratio is fundamental to the successful synthesis of SrV2O6. Commonly, strontium carbonate (SrCO3) and vanadium pentoxide (V2O5) are used as starting materials. smolecule.com It is imperative to maintain a precise stoichiometric balance between the strontium and vanadium precursors to ensure the formation of the single-phase SrV2O6 and to avoid the presence of secondary phases or impurities. The purity and reactivity of the precursors also play a significant role in the reaction kinetics and the quality of the final product. In some variations of solid-state synthesis, precursors like Sr(NO3)2 can also be utilized. acs.org

Hydrothermal Synthesis Approaches for SrV2O6 Nanostructures

Hydrothermal synthesis has emerged as a versatile method for the preparation of SrV2O6 with controlled morphologies at the nanoscale. This technique involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave.

Control of Reaction Conditions for Morphology (e.g., Dandelion-like, Nanobelts, Rod-like)

The morphology of the resulting SrV2O6 nanostructures can be precisely controlled by manipulating the hydrothermal reaction conditions, such as temperature and reaction time. For instance, dandelion-like micro-crystallites composed of well-arranged microrods have been synthesized at 220°C for 60 hours. researchgate.net In contrast, long, flexible belt-like nanostructures with widths of around 100 nm can be obtained at a lower temperature of 180°C for the same duration. researchgate.net Simple hydrothermal methods without the use of surfactants or templates have also been successful in producing one-dimensional (1D) rod-like SrV2O6. researchgate.net The evolution of morphology is a time-dependent process; for example, in the synthesis of MnV2O6 nanorods, the morphology changes from nanoparticles to nanorods as the reaction time increases. e3s-conferences.org The ability to control the size and shape of nanoparticles is a key advantage of the hydrothermal method. youtube.com

Interactive Data Table: Influence of Hydrothermal Conditions on SrV2O6 Morphology

| Temperature (°C) | Time (h) | Morphology | Reference |

| 220 | 60 | Dandelion-like micro-crystallites | researchgate.net |

| 180 | 60 | Long belt-like nanostructures | researchgate.net |

| 180 | 24 | Rod-like | researchgate.nete3s-conferences.org |

Influence of Mineralizers and Chemical Composition Ratios

Mineralizers, which are chemical additives, can significantly influence the phase formation and morphology of the synthesized materials in a hydrothermal process. For instance, the presence of adipic acid as a mineralizer has been used in the synthesis of dandelion-like and nanobelt structures of SrV2O6. researchgate.net The choice and concentration of mineralizers can affect the crystallinity and even the resulting crystal phase of the product. researchgate.netnih.gov

Mechanochemical Processing Routes for SrV2O6

Mechanochemical synthesis is a solvent-free method that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes. uni-saarland.de This technique offers a pathway to produce nanocrystalline or amorphous materials and can sometimes lead to the formation of high-pressure and high-temperature phases. uni-saarland.de While specific detailed reports on the mechanochemical synthesis of SrV2O6 are not as prevalent as for other methods, the principles of this technique suggest its potential applicability. The process involves grinding precursor powders together, where the applied mechanical force can alter reaction rates and pathways. rsc.org This method has been successfully employed for the large-scale fabrication of other complex oxide materials for applications such as batteries. researchgate.netnih.gov

Ball-Milling Effects on Phase Evolution and Amorphous Intermediates

Mechanochemical synthesis, particularly through high-energy ball milling, is a technique that utilizes mechanical energy to induce chemical reactions and structural changes in solid-state precursors. This method is notable for its ability to produce nanocrystalline or amorphous materials at room temperature, potentially lowering the energy requirements for synthesis.

The process involves sealing the precursor powders (e.g., Strontium carbonate - SrCO₃ and Vanadium pentoxide - V₂O₅) in a vial with grinding media (balls). The vial is subjected to high-energy agitation, leading to repeated collisions that impart significant mechanical energy to the powder. This energy drives mixing at an atomic level, breaks down crystalline structures, and creates highly reactive, non-crystalline (amorphous) intermediate phases. uni-saarland.dersc.org The formation of these amorphous intermediates is a key feature of mechanochemistry, as they are more reactive than their crystalline counterparts, facilitating subsequent chemical transformations at lower temperatures. uni-saarland.de

Several parameters critically influence the outcome of the ball-milling process. The milling frequency, duration, and the material and size of the grinding balls dictate the kinetic energy and impact forces delivered to the precursors. rsc.org For instance, heavier ball materials (like stainless steel or zirconia) and higher milling frequencies increase the impact energy, which can accelerate the amorphization process. rsc.orgnih.gov However, excessively long milling times can sometimes lead to the formation of undesirable phases or agglomeration of the nanoparticles. rsc.org The evolution from a heterogeneous mixture of distinct crystalline precursors to a homogeneous, amorphous intermediate can be monitored using techniques like Powder X-ray Diffraction (PXRD), which shows a gradual broadening and eventual disappearance of sharp diffraction peaks. nih.gov

Table 1: Influence of Ball-Milling Parameters on Material Properties

| Parameter | Effect on Phase Evolution and Intermediates | Typical Range/Values |

| Milling Time | Progressively transforms crystalline precursors into an amorphous phase. Can lead to phase-pure products at optimal times or exfoliate smaller nanocrystals at longer durations. rsc.org | 5 minutes - 10 hours rsc.org |

| Milling Frequency | Higher frequency increases collision energy, accelerating the homogenization and amorphization of precursors. rsc.org | 15 Hz - 875 rpm rsc.orgcore.ac.uk |

| Ball Material | Denser materials (e.g., zirconia, stainless steel) impart greater mechanical force, enhancing reaction rates compared to lighter materials. nih.gov | Zirconia, Stainless Steel, Agate uni-saarland.denih.gov |

| Ball-to-Powder Ratio | A higher ratio generally increases milling efficiency and the rate of phase transformation. | 10:1 to 20:1 core.ac.uk |

Low-Temperature Thermal Treatment of Mechanochemically Activated Powders

Following mechanochemical activation, the resulting amorphous or nanocrystalline powder often requires a thermal treatment step (annealing or calcination) to induce crystallization into the desired final phase, such as SrV₂O₆. A significant advantage of using mechanochemically activated precursors is that this crystallization can often be achieved at substantially lower temperatures compared to traditional solid-state synthesis routes.

The high reactivity and homogeneous nature of the amorphous intermediates created during ball milling reduce the kinetic barriers for the formation of the stable crystalline phase. uni-saarland.de This allows for the use of gentle heating, which helps in the controlled growth of crystals while minimizing grain growth, thus preserving a fine-grained or nanocrystalline structure in the final product. The choice of calcination temperature is critical; it must be high enough to overcome the activation energy for crystallization but low enough to prevent decomposition or the formation of secondary phases. For many complex oxides, this post-milling thermal treatment can be several hundred degrees lower than conventional methods. iieta.org

For example, in the synthesis of strontium cobalt oxides, a related perovskite, a precursor gel was calcined at temperatures between 650°C and 1050°C to study phase formation, with pure phases forming at higher temperatures in this range. iieta.org Similarly, for strontium titanate, another complex oxide, calcination temperatures up to 1250°C were required to obtain pure phases from a sol-gel precursor. orientjchem.org The specific temperature for SrV₂O₆ would be determined through thermal analysis techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), which identify the precise temperatures of crystallization and decomposition events.

Table 2: Effect of Low-Temperature Thermal Treatment on Activated Powders

| Treatment Parameter | Influence on Final Product | Typical Temperature Range |

| Calcination Temperature | Induces crystallization of the amorphous precursor into the desired phase. Higher temperatures can promote grain growth and potentially form secondary phases. iieta.org | 600°C - 1250°C iieta.orgorientjchem.org |

| Dwell Time | Longer times at a given temperature ensure complete crystallization and phase purity. | 2 - 6 hours iieta.orgorientjchem.org |

| Heating Rate | A controlled, slower heating rate can lead to more uniform crystal growth. | 5 °C/min iieta.org |

Other Advanced Synthesis Methods for SrV₂O₆ and Related Vanadates

Beyond mechanochemistry, other advanced methods are utilized to synthesize SrV₂O₆ and similar complex oxides, offering enhanced control over the material's final properties.

Sol-Gel Methodologies for Homogeneous Material Formation

The sol-gel method is a versatile wet-chemical technique renowned for its ability to produce highly homogeneous, pure, and nanocrystalline materials at relatively low temperatures. nih.gov This process begins with the dissolution of molecular precursors, such as metal alkoxides or salts (e.g., strontium nitrate (B79036) and a vanadium source), in a solvent. iieta.orgnih.gov

The key steps involve:

Solution Preparation: Metal precursors are dissolved in a suitable solvent, often with the addition of a chelating agent. Citric acid is a commonly used chelating agent that binds to the metal cations, forming stable complexes. iieta.orgresearchgate.net This chelation prevents the independent precipitation of different metal hydroxides, ensuring atomic-level mixing within the solution. researchgate.net

Gelation: The solution undergoes hydrolysis and condensation reactions, often triggered by adjusting the pH or by heating, to form a "sol" (a colloidal suspension of solid particles in a liquid). nih.gov With further reaction, the sol particles link together to form a continuous, three-dimensional network that spans the liquid medium, resulting in a "gel."

Drying and Calcination: The gel is first dried to remove the solvent, forming a xerogel. This xerogel is then calcined at a specific temperature to burn off the organic components and crystallize the material into the final oxide product. The intimate mixing of precursors in the gel state facilitates the formation of the desired complex oxide phase at lower temperatures than solid-state routes. nih.gov For strontium-containing oxides like strontium ferrite, adjusting the pH during the sol-gel process has been shown to be a critical parameter for controlling the final structure and properties. nih.gov Research on strontium vanadate (B1173111) synthesis has shown that the sol-gel route leads to a more progressive phase evolution compared to other methods, with the pure Sr₃V₂O₈ phase forming after heating to 800°C.

Table 3: Key Parameters in Sol-Gel Synthesis for Homogeneous Oxides

| Parameter | Role in Homogeneous Material Formation | Common Reagents/Values |

| Precursors | Source of metal cations; their solubility and reactivity are crucial. | Strontium Nitrate, Vanadium Oxoisopropoxide, Strontium Acetate nih.govrsc.org |

| Chelating Agent | Forms stable complexes with metal ions, preventing premature precipitation and ensuring atomic-level mixing. iieta.org | Citric Acid, Acetic Acid |

| pH | Controls the rates of hydrolysis and condensation, affecting gel structure and final particle properties. nih.gov | pH 0 - 8 (adjusted with Ammonia) nih.gov |

| Calcination Temperature | Determines the final crystalline phase and particle size. | 800°C - 1050°C iieta.org |

High-Pressure, High-Temperature (HPHT) Synthesis Techniques

High-Pressure, High-Temperature (HPHT) synthesis is a powerful technique used to create novel materials or new polymorphic forms of existing compounds that are not stable under ambient conditions. znaturforsch.com By subjecting precursors to extreme pressures (typically in the GPa range) and high temperatures (often exceeding 1000°C), it is possible to overcome large activation energy barriers, increase reaction rates, and stabilize dense crystal structures. mdpi.com

There are two main approaches in HPHT synthesis:

Inducing Phase Transformations: A pre-synthesized compound can be subjected to high pressure, which can induce a structural phase transition to a new, denser polymorph. znaturforsch.com Studies on SrV₂O₆ have shown that it undergoes a structural phase transition at 3.9 GPa and becomes amorphous at pressures above 10.1 GPa. aip.org

Reactive Synthesis: Different precursor materials are mixed and subjected to HPHT conditions to form a new compound directly. znaturforsch.com This method can drive reactions that would otherwise be thermodynamically unfavorable at atmospheric pressure.

HPHT synthesis is typically carried out in specialized equipment such as a multi-anvil press or a diamond anvil cell (DAC). mdpi.comaip.org This technique is particularly valuable for exploring new phases of complex oxides and for creating materials with unique electronic or magnetic properties that are linked to their specific crystal structure. While specific HPHT synthesis recipes for creating SrV₂O₆ from precursors are not widely documented, the technique is broadly applied to discover new vanadates and other complex oxides. znaturforsch.com For example, the synthesis of a new filled skutterudite, TbFe₄P₁₂, was achieved at approximately 4 GPa and 1050 °C. znaturforsch.com

Table 4: Parameters in High-Pressure, High-Temperature (HPHT) Synthesis

| Parameter | Influence on Synthesis and Phase Stability | Typical Range |

| Pressure | Can induce structural phase transitions, promote the formation of dense phases, and alter reaction pathways. znaturforsch.comaip.org | 1 - 14 GPa znaturforsch.comaip.org |

| Temperature | Provides the thermal energy needed to overcome kinetic barriers and facilitate atomic diffusion for reaction and crystallization. mdpi.com | 700°C - 1700°C mdpi.comaip.org |

| Reaction Time | Duration required for the reaction or phase transformation to reach completion under HPHT conditions. | Minutes to Hours |

| Precursor Materials | The starting chemical composition that will react or transform under HPHT conditions. | Oxides, Carbonates, or pre-synthesized compounds aip.org |

Crystallographic and Structural Investigations of Strontium Vanadium Oxide Srv2o6

Polymorphism and Phase Transitions in SrV₂O₆

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of SrV₂O₆. The different polymorphs, or phases, of this compound exhibit distinct physical and chemical properties.

Temperature-Induced Phase Transformations

Temperature is a critical factor influencing the crystal structure of SrV₂O₆. Temperature-induced phase transitions involve the transformation from one polymorphic form to another as the temperature changes. These transitions are often reversible, though the kinetics can be complex. For instance, in some materials, a high-temperature phase can be quenched to exist in a metastable state at lower temperatures. While the specific transition temperatures and mechanisms for SrV₂O₆ are not detailed in the search results, it is a common characteristic for vanadates to exhibit such transformations. These transitions can be investigated using techniques like in-situ X-ray or neutron diffraction at varying temperatures.

Crystal Structure Elucidation of SrV₂O₆

The determination of the precise crystal structure is fundamental to understanding the properties of SrV₂O₆. This involves identifying the symmetry of the crystal lattice, the dimensions of the unit cell, and the arrangement of atoms within it.

Determination of Space Groups (e.g., Orthorhombic Pnma, Monoclinic C2/m)

The α-phase of SrV₂O₆, also referred to as strontium divanadate, crystallizes in the orthorhombic crystal system with the space group Pnma (No. 62). materialsproject.org This space group defines the symmetry operations that leave the crystal structure unchanged. Another related strontium vanadate (B1173111) compound, Sr₂(VO)V₂O₈, has been found to crystallize in the monoclinic system with the space group I2/a (an alternative setting of C2/c), which is a subgroup of C2/m. researchgate.netresearchgate.net While not SrV₂O₆, this highlights the structural diversity within the strontium-vanadium-oxygen system.

Lattice Parameter Analysis and Unit Cell Volume

The lattice parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For the orthorhombic α-SrV₂O₆ phase, the lattice parameters have been determined as follows:

| Lattice Parameter | Value (Å) |

| a | 3.713 |

| b | 9.828 |

| c | 12.997 |

| Data sourced from the Materials Project. materialsproject.org |

The angles of the unit cell for this orthorhombic structure are all 90°. materialsproject.org

Description of Vanadium-Oxygen Polyhedral Arrangements (e.g., VO₆ Octahedra, VO₄ Tetrahedra Chains)

The crystal structure of α-SrV₂O₆ is characterized by a three-dimensional network. Within this structure, the vanadium and oxygen atoms form polyhedral units. Specifically, in the orthorhombic Pnma structure, there are two distinct vanadium sites (V⁵⁺). materialsproject.org One vanadium site is coordinated to five oxygen atoms in a five-coordinate geometry. The other vanadium site's coordination is not fully detailed in the provided snippet. materialsproject.org In other strontium vanadate compounds, such as Sr₂(VO)V₂O₈, V⁵⁺ ions are found in tetrahedral coordination (VO₄), while V⁴⁺ ions can be found in square pyramidal coordination. researchgate.netresearchgate.net The arrangement of these vanadium-oxygen polyhedra, whether they are isolated or form chains and layers by sharing corners or edges, is a defining feature of the crystal structure and significantly influences the material's electronic and magnetic properties.

Microstructural Evolution and Morphological Control of SrV2O6

The microstructural characteristics of Strontium Vanadium Oxide (SrV2O6), including the formation of micro-crystallites and nanostructures, are pivotal in determining its physical and chemical properties. While detailed studies focusing specifically on the controlled synthesis of various SrV2O6 morphologies are limited, general principles of crystal growth and observations from related vanadate compounds provide insight into its microstructural evolution.

The synthesis of SrV2O6 typically involves solid-state reactions at high temperatures, which generally result in the formation of micro-sized crystallites. The morphology and size of these crystallites are influenced by factors such as reaction temperature, duration, and the nature of the precursor materials.

Evaporation-induced self-assembly is a common technique for producing ordered nanostructures. nih.gov In this method, colloidal particles self-assemble into a face-centered cubic (fcc) lattice with the close-packed {111} plane parallel to the substrate. nih.gov While this has been extensively studied for various materials, specific applications to SrV2O6 nanostructure formation require further investigation. The process involves the particles being driven to the meniscus of an evaporating solvent, where they pack together. nih.gov

The concept of preferred crystallographic growth direction, or texture, is well-established in materials science. nih.govresearchgate.net In many crystalline materials, growth is favored along specific crystallographic axes, which can influence the material's bulk properties. researchgate.net For instance, in materials with a hexagonal crystal structure, a preferential growth in the <0001> direction is often observed. researchgate.net

In the context of colloidal crystals formed through evaporation-induced assembly, a preferred <110> growth direction is often observed. nih.gov This is intriguing because the initial alignment of particles with the meniscus would suggest a growth direction perpendicular to this. nih.gov The evolution to a <110> texture is believed to occur through a gradual crystallographic rotation facilitated by dislocations induced by mechanical stress during the self-assembly process. nih.gov The specific preferred growth directions for SrV2O6 have not been extensively detailed in the available literature and would depend on the synthesis method and conditions.

Structural Stability of SrV2O6 under External Stimuli

The structural integrity of SrV2O6 under external pressures is a critical aspect of its material properties, with research revealing distinct phase transitions and amorphization phenomena.

High-pressure studies on SrV2O6 have identified a structural phase transition occurring at approximately 3.9 GPa. aip.orgaip.org This transition is observed through techniques such as Raman spectroscopy, where changes in the vibrational modes of the crystal lattice indicate a structural rearrangement. aip.orgaip.org The structure of SrV2O6 is stable below this pressure at room temperature. aip.org Above 3.9 GPa, the Raman spectra show clear evidence of a new high-pressure phase, denoted as phase II. aip.org However, the spectra exhibit a continuous change from 3.9 GPa up to 10.1 GPa, suggesting that this high-pressure phase might be a mixture of phases. aip.org Further high-pressure X-ray diffraction experiments are needed to definitively solve the crystal structure of this high-pressure phase. aip.org

| Stimulus | Transition Pressure (GPa) | Resulting Phase | Observation Method |

| Pressure | ~3.9 | Phase II (High-Pressure Phase) | Raman Spectroscopy |

Table 1: Pressure-Induced Structural Phase Transition in SrV2O6

With increasing pressure beyond the initial phase transition, SrV2O6 undergoes pressure-induced amorphization (PIA). aip.orgaip.org This transition to a disordered, amorphous state is observed to occur at approximately 10.1 GPa. aip.orgaip.orgresearchgate.net The amorphization is characterized by the disappearance of sharp Raman peaks, with no distinct peaks observable above 12.3 GPa. aip.orgaip.org

The proposed mechanism for the PIA in SrV2O6 involves the breaking of the infinite chains of corner-linked VO4 tetrahedra that constitute its crystal structure. aip.orgaip.orgresearchgate.net This disruption of the fundamental building blocks of the crystal leads to the loss of long-range order and the formation of an amorphous phase.

Upon release of the pressure, the amorphous structure of SrV2O6 does not revert to its original crystalline phase, indicating that the amorphization process is irreversible under these conditions. aip.orgaip.org The amorphous state is retained because the system lacks sufficient energy to overcome the kinetic barriers for recrystallization. aip.org However, the original crystalline phase can be recovered by heating the reclaimed amorphous sample, which provides the necessary thermal energy for the re-linking of the VO3 chains and the re-establishment of the crystalline order. aip.orgresearchgate.net

| Stimulus | Amorphization Pressure (GPa) | Proposed Mechanism | Reversibility |

| Pressure | ~10.1 | Breaking of infinite VO4 tetrahedral chains | Irreversible upon pressure release; Reversible upon heating |

Table 2: Pressure-Induced Amorphization of SrV2O6

Spectroscopic Characterization Techniques Applied to Strontium Vanadium Oxide Srv2o6

Vibrational Spectroscopy for SrV₂O₆ (Raman and Infrared)

Vibrational spectroscopy, encompassing both Raman and infrared (IR) spectroscopy, is a powerful non-destructive technique for probing the local atomic arrangements and bonding environments within a material. researchgate.net These complementary methods are sensitive to the vibrational modes of the constituent atoms and provide a "fingerprint" of the compound's structure. researchgate.net

Raman spectroscopy has been effectively employed to identify the characteristic vibrational modes of hydrothermally synthesized, rod-like SrV₂O₆. The Raman spectrum reveals several distinct bands that can be assigned to specific atomic motions within the vanadate (B1173111) structure.

The low-frequency region of the Raman spectrum is particularly informative about the complex vibrations of the vanadium-oxygen polyhedra. The bands observed at various wavenumbers correspond to the following vibrational modes:

Below 400 cm⁻¹: These bands are attributed to the twisting, rocking, and chain deformation vibrations of the O-V-O bonds.

434 cm⁻¹: This peak corresponds to the δ-VO₂ bending vibrations.

514 cm⁻¹ and 655 cm⁻¹: These two distinct bands are assigned to the symmetric stretching vibrations of the V-O-V bridges.

800-1000 cm⁻¹: The sharp and intense bands in this region are characteristic of the stretching vibrations of the terminal VO₂ groups.

A summary of the observed Raman bands and their tentative assignments for SrV₂O₆ is presented in the table below.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| < 400 | O-V-O twisting, rocking, and chain deformation |

| 434 | δ-VO₂ bending |

| 514 | V-O-V symmetric stretching |

| 655 | V-O-V symmetric stretching |

| 800-1000 | VO₂ stretching |

This table is based on reported Raman data for hydrothermally synthesized SrV₂O₆.

While detailed infrared spectroscopy data for SrV₂O₆ is not extensively available in the reviewed literature, FTIR spectroscopy is a valuable complementary technique. In other vanadate systems, FTIR has been used to identify similar V-O stretching and bending modes. For instance, in vanadium pentoxide (V₂O₅), characteristic bands for terminal V=O stretching and bridging V-O-V vibrations are readily observed. researchgate.net A similar approach for SrV₂O₆ would be expected to reveal its characteristic infrared-active vibrational modes.

Temperature-dependent Raman spectroscopy is a highly sensitive technique for monitoring phase transitions and subtle structural changes in materials. aps.orgaps.orgresearchgate.net As the temperature of a sample is varied, changes in the crystal structure are reflected in the Raman spectrum through shifts in peak positions, changes in peak widths (FWHM), and the appearance or disappearance of Raman modes. aps.orgaps.orgresearchgate.net

Although specific studies detailing the temperature-induced phase evolution of SrV₂O₆ using Raman spectroscopy are not prevalent in the reviewed literature, the methodology has been successfully applied to other complex oxides. For example, in perovskite-type oxides, the softening or hardening of specific phonon modes is often correlated with structural phase transitions. aps.orgresearchgate.net The analysis of the temperature dependence of the Raman peak parameters can provide critical information about the nature and transition temperature of any phase changes occurring in SrV₂O₆. Such studies would be invaluable for understanding its thermal stability and potential for high-temperature applications.

X-ray Diffraction Analysis of SrV₂O₆ (XRD)

X-ray diffraction (XRD) is an essential technique for determining the crystal structure, phase purity, and crystallinity of materials. It relies on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystalline solid.

XRD analysis of hydrothermally synthesized SrV₂O₆ has confirmed its crystalline nature. The diffraction patterns obtained can be indexed to an orthorhombic crystal system. The sharp and well-defined diffraction peaks are indicative of a well-crystallized material. The positions and relative intensities of these peaks serve as a unique fingerprint for the SrV₂O₆ phase, allowing for its unambiguous identification and the assessment of phase purity in a given sample.

Theoretical calculations based on the Materials Project database suggest that SrV₂O₆ crystallizes in the orthorhombic space group Pnma (space group no. 62). The calculated lattice parameters provide a reference for comparison with experimental data.

| Lattice Parameter | Theoretical Value (Å) |

| a | 9.828 |

| b | 3.713 |

| c | 12.997 |

| α | 90° |

| β | 90° |

| γ | 90° |

Theoretical lattice parameters for orthorhombic SrV₂O₆ from the Materials Project database.

Rietveld refinement is a powerful method for analyzing powder XRD data to obtain detailed structural information. This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. By minimizing the difference between the observed and calculated patterns, precise structural parameters such as lattice parameters, atomic coordinates, and site occupancy factors can be determined.

While a detailed experimental Rietveld refinement study for SrV₂O₆ was not found in the reviewed literature, this method is routinely applied to other strontium-containing oxides. For such a refinement, the orthorhombic structure with the Pnma space group would be used as the starting model. The refinement process would yield accurate lattice parameters and the precise positions of the strontium, vanadium, and oxygen atoms within the unit cell. The quality of the fit is typically assessed by reliability factors such as Rwp (weighted profile R-factor) and χ² (goodness of fit).

Electron Microscopy and Diffraction Studies of SrV₂O₆

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and microstructure of materials at high magnifications. When coupled with diffraction techniques, they offer a comprehensive understanding of the material's crystallographic properties.

SEM analysis of hydrothermally synthesized SrV₂O₆ has revealed a distinct rod-like morphology. These micro- and nanorods are often found to be well-defined and can assemble into larger hierarchical structures. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM confirms the elemental composition, showing the presence of strontium, vanadium, and oxygen.

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the imaging of the crystal lattice at the atomic scale. While detailed HRTEM images of SrV₂O₆ were not available in the reviewed sources, this technique would be capable of visualizing the atomic planes within the orthorhombic structure.

Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crystallographic information from a specific area of the sample. For a single crystal, the SAED pattern consists of a regular array of spots, from which the lattice parameters and crystal orientation can be determined. For polycrystalline materials, the pattern consists of concentric rings. Electron diffraction studies on β-SrV₂O₆ have indicated that the micro- and nanometer-sized crystallites exhibit a preferential growth direction along the researchgate.net crystallographic axis. This information is crucial for understanding the growth mechanism and the resulting anisotropic properties of the material.

Scanning Electron Microscopy (SEM) for Microstructure and Morphology

Scanning Electron Microscopy (SEM) is employed to observe the surface topography and morphology of synthesized SrV₂O₆. Studies reveal that SrV₂O₆ often presents as well-defined, one-dimensional (1D) rod-like structures. researchgate.netresearchgate.net These rods are typically found in large quantities and are closely arranged with one another. researchgate.net High-magnification SEM images have shown these rod-like morphologies to be smooth, with an average diameter in the micro-range. researchgate.net The synthesis method, such as a hydrothermal process, can produce these distinct rod shapes without the need for surfactants or templates. researchgate.netresearchgate.net In some preparations, dense, glass-free ceramic microstructures have been confirmed by SEM analysis. researchgate.net

Electron Diffraction for Local Crystallographic Information

Electron diffraction techniques, particularly selected area electron diffraction (SAED), provide crucial information about the crystalline nature of SrV₂O₆. SAED patterns of the material display bright spots that correspond to various orientation planes, confirming the high crystalline nature of the synthesized SrV₂O₆. researchgate.net Furthermore, electron diffraction measurements have been used to identify the crystal structure, revealing that β-SrV₂O₆ possesses an orthorhombic structure with lattice parameters a = 9.694 Å, b = 3.687 Å, and c = 12.570 Å (space group Pnma). acs.org These patterns also indicate that the β-SrV₂O₆ micro-crystallites exhibit preferential growth along the <010> crystallographic direction. acs.org

Surface and Elemental Analysis of SrV₂O₆

Surface-sensitive techniques are critical for determining the elemental composition and the oxidation states of the constituent elements in SrV₂O₆.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

Strontium (Sr): The Sr 3d spectrum exhibits two distinct peaks. These peaks, located at binding energies of approximately 133.4 eV and 134.9 eV, are attributed to Sr 3d₅/₂ and Sr 3d₃/₂, respectively. researchgate.net This confirms the existence of Strontium in the Sr²⁺ oxidation state. researchgate.netacs.org

Vanadium (V): The V 2p spectrum shows intense peaks at binding energies of about 517.2 eV (V 2p₃/₂) and 524.08 eV (V 2p₁/₂), which is indicative of the V⁵⁺ oxidation state. researchgate.netacs.org

Oxygen (O): The enlarged O 1s spectrum displays peaks in the range of 529.2 to 531.03 eV, which can be ascribed to the O²⁻ state within the SrV₂O₆ lattice. researchgate.netacs.org

These XPS findings are crucial in confirming the successful formation of the SrV₂O₆ compound. acs.org

| Element | Orbital | Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|---|

| Strontium (Sr) | Sr 3d₅/₂ | ~133.4 | Sr²⁺ |

| Sr 3d₃/₂ | ~134.9 | ||

| Vanadium (V) | V 2p₃/₂ | ~517.2 | V⁵⁺ |

| V 2p₁/₂ | ~524.1 | ||

| Oxygen (O) | O 1s | ~529.2 - 531.0 | O²⁻ |

Energy-Dispersive X-ray Spectroscopy (EDS) for Compositional Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is utilized to investigate the elemental composition of SrV₂O₆. The EDS spectrum of prepared samples reveals that the material is composed of strontium, vanadium, and oxygen. researchgate.net Importantly, the absence of other elemental signals in the spectrum suggests the high purity of the as-prepared rod-like SrV₂O₆. researchgate.net This elemental analysis is consistent with findings from XPS, further confirming the composition of the material. researchgate.net

Thermal Analysis of SrV₂O₆ (TGA-DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials as a function of temperature. uab.cat

Characterization of Thermal Decomposition and Phase Transformation Temperatures

TGA-DSC analyses provide essential evidence for understanding the thermal behavior of SrV₂O₆. researchgate.net These studies have been instrumental in characterizing phase evolution. For instance, research has shown that when SrV₂O₆ is fired at lower temperatures (below 500 °C), a coexistence of its α- and β-phases (α-SrV₂O₆ and β-SrV₂O₆) is observed. researchgate.net Upon heating to 550 °C, a single α-SrV₂O₆ phase is obtained, which remains stable up to 660 °C. researchgate.net TGA-DSC is also indispensable for identifying the presence of amorphous SrV₂O₆ in mixtures during synthesis processes, particularly in mechanochemical methods where intermediate products may not be fully crystalline. researchgate.netresearchgate.net

Electronic Structure and Properties Research of Strontium Vanadium Oxide Srv2o6

Electronic Band Structure Analysis of SrV2O6

The electronic band structure of a material dictates its electrical and optical properties. Analysis of SrV2O6 provides insight into its fundamental electronic characteristics.

While detailed theoretical band structure diagrams for crystalline SrV2O6 are not widely available in the public domain, experimental evidence and analysis of related compounds suggest that SrV2O6 exhibits semiconducting behavior. The electrical resistivity of similar strontium-vanadate films has been observed to decrease with increasing temperature, a characteristic feature of a semiconductor. acs.org In many vanadate-based glasses containing alkali or alkaline earth metals, the electrical conduction is observed to be electronic in nature.

The band gap in such vanadate (B1173111) compounds is influenced by the arrangement of the VO4 tetrahedra and the nature of the metal cation. acs.org For instance, in related vanadium oxide systems, the band gap is often underestimated by standard Density Functional Theory (DFT) calculations using functionals like PBE, while hybrid functionals such as HSE06 provide more accurate values that are closer to experimental findings. researchgate.net Theoretical studies on other strontium-containing oxides, like β′-SrTa2O6, have predicted an indirect bandgap, a feature that could potentially be present in SrV2O6 as well. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to probe the elemental composition and oxidation states of elements within a compound, which in turn provides information about the electronic states contributing to the band structure.

In SrV2O6, the vanadium exists in a +5 oxidation state (V5+), as confirmed by the binding energies of the V 2p3/2 and V 2p1/2 spin-orbit split peaks located at approximately 516.4 eV and 523.7 eV, respectively. acs.org The strontium is present as Sr2+. acs.org The oxygen 1s spectrum shows a significant contribution from the O2- state, with peaks observed between 529.2 and 531.03 eV. acs.org

The valence band is expected to be primarily formed by the filled O 2p orbitals, with some contribution from the V 3d orbitals. The conduction band is largely composed of the empty V 3d orbitals. The discrete energy levels, such as the O 2s states, lie at much lower energies. In a related compound, Sr4Sc2Fe2P2O6, the P 3s orbitals form a distinct group of bands at high binding energies, and a similar deep-lying nature would be expected for the O 2s states in SrV2O6. arxiv.org

Density of States (DOS) Investigations in SrV2O6

The Density of States (DOS) describes the number of available electronic states at each energy level. A high DOS at a specific energy indicates that there are many states available for occupation. For a semiconductor, there is a region of zero density of states between the valence and conduction bands, which corresponds to the band gap.

The projected density of states (PDOS) would allow for the decomposition of the total DOS into contributions from each element's orbitals (e.g., Sr-p, V-d, O-p). This would clearly show the dominant V 3d character of the conduction band and O 2p character of the valence band.

Charge Carrier Behavior and Conductivity Studies in SrV2O6

Understanding how charge carriers (electrons and holes) move through the material is key to its application in electronic devices.

AC impedance spectroscopy is a powerful technique used to investigate the electrical properties of materials, including ionic and electronic conductivity, and to separate the contributions of different components like the bulk material and interfaces. researchgate.net

In the context of its use as a cathode material, AC impedance measurements have been performed on SrV2O6-based electrodes. acs.org The Nyquist plots, which plot the imaginary part of impedance against the real part, typically show a semicircle at high frequencies and a sloping line at low frequencies. The semicircle is associated with the charge transfer resistance at the electrode-electrolyte interface, while the line relates to the diffusion of ions within the electrode. The diameter of the semicircle gives the value of the charge transfer resistance (Rct). A smaller Rct value indicates faster charge transfer kinetics. For a SrV2O6-V2CTx nanohybrid electrode, the impedance spectra have been analyzed to understand its electrochemical performance in Zn-ion batteries. acs.org

| Electrode Material | Charge Transfer Resistance (Rct) | Context |

| SrV2O6-V2CTx Nanohybrid | Varies with discharge state | Used to evaluate performance in aqueous Zn-ion batteries. acs.org |

This table is interactive. Click on the headers to sort.

The electrical transport in vanadium-based oxides, especially in amorphous or polycrystalline forms, is often described by hopping mechanisms. researchgate.net The conductivity is highly dependent on the concentration and spacing of vanadium ions. researchgate.net

Two common hopping mechanisms are:

Small Polaron Hopping (SPH): In this mechanism, the charge carrier (electron or hole) and its induced lattice distortion (a polaron) move together from one localized site to another. This is a thermally activated process, and the conductivity increases with temperature. This is considered a dominant mechanism in many vanadate glasses. researchgate.net

Correlated Barrier Hopping (CBH): This model is often used to explain the AC conductivity of disordered solids. It describes the hopping of charge carriers between two sites over the potential barrier separating them. The exponent factor 's' in the AC conductivity power law (σac ∝ ω^s) provides insight into the dominant conduction mechanism. researchgate.net

In vanadium-strontium-iron oxide glasses, a mixed conduction of both SPH and variable range hopping (VRH) has been observed at lower temperatures, while SPH becomes the sole dominant mechanism at higher temperatures. researchgate.net It is plausible that similar hopping mechanisms govern the electrical transport in polycrystalline SrV2O6, where charge transport occurs via electrons hopping between V4+ and V5+ sites. The presence of any defects or vacancies in the crystal structure would also significantly influence the conductivity. iaea.org

Dielectric Response Characterization of SrV2O6

The study of the dielectric properties of strontium vanadium oxide (SrV2O6) is crucial for its potential applications in microwave communication technologies, particularly as a dielectric ceramic. The dielectric response of a material in the microwave frequency range is primarily defined by its dielectric constant (εr), quality factor (Q × f), and the temperature coefficient of resonant frequency (τf).

Microwave Dielectric Properties and Performance Metrics (Dielectric Constant, Quality Factor, Temperature Coefficient of Resonant Frequency)

Research into SrV2O6 has identified it as a novel ultralow-firing microwave dielectric ceramic. Prepared via a solid-state reaction method, the compound's dielectric characteristics have been systematically evaluated. When processed at an optimal temperature of 630°C, SrV2O6 ceramics exhibit a combination of properties that make them noteworthy for low-temperature co-fired ceramic (LTCC) applications.

The key performance metrics for SrV2O6 are its low dielectric constant, high-quality factor, and a significant negative temperature coefficient of resonant frequency. A low dielectric constant is advantageous for reducing signal propagation delay in electronic circuits. The quality factor, a measure of the energy loss of a dielectric resonator, is desired to be as high as possible to ensure signal integrity. The temperature coefficient of resonant frequency indicates the stability of the material's resonant frequency with changes in temperature, a critical parameter for the reliability of electronic components.

A study has reported the optimal microwave dielectric properties of SrV2O6, which are summarized in the table below. osti.gov The material demonstrates a relatively low dielectric constant of approximately 9.66 and a high-quality factor (Q × f) of about 23,200 GHz. osti.gov However, the temperature coefficient of resonant frequency (τf) is found to be around -205 ppm/°C, indicating a need for modification to achieve the near-zero value required for most modern applications. osti.gov

| Property | Value |

| Dielectric Constant (εr) | ~9.66 |

| Quality Factor (Q × f) | ~23,200 GHz |

| Temperature Coefficient of Resonant Frequency (τf) | ~-205 ppm/°C |

| Microwave Dielectric Properties of SrV2O6 Ceramic Sintered at 630°C. osti.gov |

Strategies for Temperature Stability Adjustment in SrV2O6-based Composites

The significant negative temperature coefficient of resonant frequency (τf) of pure SrV2O6 necessitates compensation to ensure the thermal stability of devices in which it is used. A common and effective strategy to achieve this is the formation of composite ceramics. This involves mixing the primary material with a secondary material that possesses a large positive τf value.

A specific composite, 0.75SrV2O6-0.25CaTiO3, has been investigated and found to exhibit a near-zero temperature coefficient of resonant frequency. osti.gov This particular composition leverages the opposing temperature coefficients of the two constituent materials to achieve a thermally stable dielectric material. The adjustment of the τf value to approximately -2.7 ppm/°C in this composite represents a significant improvement over the pure SrV2O6, bringing it much closer to the ideal of 0 ppm/°C for high-performance microwave components. osti.gov

| Composite Composition | Temperature Coefficient of Resonant Frequency (τf) |

| SrV2O6 (pure) | ~-205 ppm/°C |

| 0.75SrV2O6-0.25CaTiO3 | ~-2.7 ppm/°C |

| Temperature Coefficient of Resonant Frequency for Pure SrV2O6 and a SrV2O6-CaTiO3 Composite. osti.gov |

Influence of Cationic Substitution on SrV2O6 Electronic Properties

The influence of cationic substitution on the electronic properties of SrV2O6 is an area that is not extensively documented in the current body of scientific literature. However, by examining studies on related strontium vanadate and other vanadate compounds, it is possible to infer the potential effects of such substitutions. Cationic substitution, or doping, is a well-established method for modifying the electronic structure and, consequently, the electrical and magnetic properties of materials.

In the broader family of strontium vanadates, such as SrVO3, substitutions have been shown to significantly alter the electronic properties. For instance, the substitution of strontium with other elements can influence the lattice structure, which in turn affects the V-O-V bond angles and distances, thereby modifying the electronic bandwidth and electron-electron correlations. researchgate.net These changes can lead to transitions between metallic and insulating states. researchgate.net

In vanadate compounds in general, the substitution at the vanadium site can also have profound effects. For example, substituting vanadium with other transition metals can alter the electronic and magnetic ordering, and in some cases, enhance properties like catalytic activity or ionic conductivity.

While direct experimental data on the effects of cationic substitution specifically in SrV2O6 is scarce, the principles observed in these related materials suggest that it would be a potent method for tuning its electronic properties. Such modifications could be targeted to enhance conductivity, alter magnetic behavior, or improve its performance in specific electronic applications. Further research in this area is needed to fully elucidate the potential of doped SrV2O6.

Magnetic Phenomena and Properties Exploration in Strontium Vanadium Oxide Srv2o6

Antiferromagnetic Ordering in SrV₂O₆ and Néel Temperature Determination

Scientific data suggests that SrV₂O₆ does not exhibit antiferromagnetic ordering due to the d⁰ electron configuration of the V⁵⁺ ions materialsproject.org. Consequently, the compound does not have a Néel temperature (Tₙ), which is the critical temperature above which an antiferromagnetic material becomes paramagnetic. Studies on related materials, such as certain vanadium-strontium-borate glasses, have shown weak antiferromagnetic interactions, but these are attributed to the presence of magnetic V⁴⁺ ions (a d¹ configuration) as a component or defect within the glass structure, not to the bulk properties of crystalline SrV₂O₆ aip.org.

Magnetic Moment Calculations and Experimental Verification

Theoretical calculations confirm that SrV₂O₆ should have a net magnetic moment of zero materialsproject.org. In its ground state, the V⁵⁺ ion has no unpaired electrons, leading to a calculated magnetic moment of 0.000 µB. There are no available experimental studies that contradict this finding or suggest the presence of a measurable magnetic moment in the pure crystalline compound.

**6.3. Tuning Magnetic Properties of SrV₂O₆ through External Factors

Tuning Magnetic Properties of SrV2O6 through External Factors

Pressure-Induced Modifications of Magnetic Properties

Research has been conducted on the effects of high pressure on SrV₂O₆. However, these studies focus on pressure-induced structural and electrical transport properties, not on magnetism aip.org. Under high pressure, SrV₂O₆ undergoes a structural phase transition at approximately 3.9 GPa and becomes amorphous at pressures above 10.1 GPa aip.org. The material is noted to be a very good insulator at ambient conditions, and while pressure alters its electrical resistance, there is no indication in the literature that it induces a magnetic state aip.org.

Theoretical and Computational Research on Strontium Vanadium Oxide Srv2o6

Density Functional Theory (DFT) Applications for SrV2O6 Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comrsc.org It is a common approach for predicting material properties from first principles. u-tokyo.ac.jpu-tokyo.ac.jp

Computation of Band Structure and Density of States

Prediction of Mechanical Stability (e.g., Elastic Constants)

The mechanical stability of a crystalline material can be predicted by calculating its elastic constants (Cij). A crystal is considered mechanically stable if its elastic constants satisfy the Born stability criteria. arxiv.orgresearchgate.net As with the electronic structure, specific DFT calculations for the elastic constants of SrV2O6 are not found in the surveyed literature.

To provide a perspective, we can consider the theoretically calculated elastic constants for the related cubic perovskite strontium vanadate (B1173111) (SrVO3). Although SrVO3 has a different crystal structure and stoichiometry, the data offers a general idea of the magnitude and nature of mechanical properties in strontium vanadate systems.

| Elastic Constant | Value (GPa) |

|---|---|

| C11 | 326 |

| C12 | 105 |

| C44 | 81 |

For a cubic system like SrVO3, the Born stability criteria are: C11 > 0, C44 > 0, C11 > |C12|, and (C11 + 2C12) > 0. The provided data for SrVO3 satisfies these conditions, indicating its mechanical stability. For the orthorhombic crystal structure of SrV2O6, a more extensive set of nine independent elastic constants (C11, C22, C33, C44, C55, C66, C12, C13, C23) would need to be calculated to assess its mechanical stability. These constants would also be essential for determining key mechanical parameters such as the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio.

Computational Frameworks for Rational SrV2O6 Materials Design

The rational design of materials using computational frameworks involves a synergistic approach that combines theoretical modeling with experimental validation to accelerate the discovery and optimization of new materials with desired properties. researchgate.netbohrium.com For a material like SrV2O6, computational design strategies would focus on enhancing its performance in specific applications, such as for cathodes in rechargeable batteries.

Key aspects of a computational framework for the rational design of SrV2O6 would include:

High-Throughput Screening: Utilizing DFT calculations to screen a wide range of potential dopants or modifications to the SrV2O6 structure. This allows for the rapid identification of candidates that could improve properties like ionic conductivity, electronic conductivity, and structural stability during cycling.

Defect Engineering: Modeling the formation energies and electronic effects of various point defects, such as oxygen vacancies or antisite defects. This is crucial for understanding and controlling the material's conductivity and electrochemical performance.

Interface Modeling: Simulating the interface between the SrV2O6 electrode and the electrolyte to understand the charge transfer mechanisms and the formation of the solid-electrolyte interphase (SEI), which is critical for battery performance and longevity.

Machine Learning Potentials: Developing machine learning-based interatomic potentials from DFT data to enable large-scale molecular dynamics simulations. This would allow for the study of dynamic processes such as ion diffusion and structural evolution over longer time scales than are accessible with direct DFT.

While specific computational design studies on SrV2O6 are not prevalent, the general principles of computational materials design for functional oxides are well-established and could be readily applied to accelerate the development of improved SrV2O6-based materials. slideshare.net

Modeling of SrV2O6 Behavior under Extreme Conditions

The study of materials under extreme conditions, such as high pressure, can reveal novel properties and phase transitions. Experimental studies on SrV2O6 have shown that it undergoes a pressure-induced structural phase transition at approximately 3.9 GPa. acs.org Further increases in pressure lead to amorphization of the material. acs.org

Theoretical modeling, primarily using DFT, is a key tool for understanding the mechanisms behind such pressure-induced transformations. A typical computational approach to modeling the behavior of SrV2O6 under high pressure would involve:

Equation of State Calculations: Performing a series of DFT calculations at different volumes (and therefore pressures) to determine the equation of state for various candidate crystal structures. This allows for the prediction of the relative stability of different phases as a function of pressure.

Phonon Dispersion Calculations: Calculating the phonon dispersion curves for the different crystal structures at various pressures. The presence of imaginary phonon frequencies (soft modes) can indicate a dynamical instability that may precede a phase transition.

Enthalpy-Pressure Diagrams: Plotting the enthalpy of different phases as a function of pressure. The pressure at which the enthalpy curves of two phases cross indicates the thermodynamic transition pressure.

Metadynamics and Nudged Elastic Band (NEB) Methods: Employing advanced simulation techniques to explore the energy landscape and determine the kinetic barriers and pathways for phase transitions.

While detailed modeling of the pressure-induced phase transition in SrV2O6 has not been extensively reported, the experimental observations provide a strong motivation for future computational studies in this area. Such studies would be invaluable for understanding the nature of the high-pressure phase and the mechanism of amorphization.

Advanced Functional Applications and Material Design Involving Strontium Vanadium Oxide Srv2o6

Emerging Applications and Future Perspectives for SrV2O6-Based Functional Materials

The future of SrV2O6 lies in its application in sophisticated technologies. Researchers are investigating how to harness its intrinsic properties for new and improved functional materials. Two key areas of exploration are its potential in spintronic devices and its integration into composite materials to create nanohybrids with enhanced capabilities.

Potential for Spintronic Devices

Spintronics, a field that utilizes the spin of electrons in addition to their charge, holds the promise of developing devices with higher processing speeds, lower energy consumption, and increased integration densities compared to conventional electronics. The controllable magnetic properties of certain materials are crucial for the realization of spintronic technologies.

Strontium vanadium oxide exhibits antiferromagnetic ordering at low temperatures, with a Néel temperature (the temperature at which the transition from a paramagnetic to an antiferromagnetic state occurs) of approximately 150 K. acs.org This magnetic behavior is a key characteristic that makes SrV2O6 a person of interest for spintronic applications. acs.org The potential for tuning these magnetic properties through methods such as doping or the application of external pressure further enhances its candidacy for materials with controllable magnetic states. acs.org

While the exploration of SrV2O6 in spintronics is still in its early stages, the foundational properties it possesses suggest a promising future. Perovskite materials, a class of compounds to which strontium vanadates are related, are considered candidates for memory devices and spintronics applications due to properties like spin-dependent transport. mdpi.com Theoretical studies, such as those employing density functional theory (DFT), are crucial in predicting and understanding the electronic and magnetic properties that would be essential for spintronic applications. arxiv.org Although specific in-depth theoretical studies on the spin transport properties of SrV2O6 are not yet widely published, the general understanding of similar vanadate (B1173111) systems provides a basis for future research. For instance, studies on other vanadate spinels have shown that they can be desirable for spin-orbitronics applications when grown as thin films. researchgate.netarxiv.orgresearchgate.net

Integration into Composite Materials for Enhanced Functionality (e.g., SrV2O6-MXene Nanohybrids)

The creation of composite materials by combining two or more distinct components often results in a new material with properties that are superior to the individual constituents. This synergy is being explored with SrV2O6, particularly in the realm of energy storage.

A significant recent development is the fabrication of a hierarchical structured nanohybrid material composed of SrV2O6 and a two-dimensional (2D) V2CTx MXene. researchgate.net MXenes, a class of 2D transition metal carbides and nitrides, are known for their excellent electrical conductivity and large surface area. By anchoring SrV2O6 nanoparticles onto the surface of 2D V2CTx MXene nanosheets, researchers have created a novel cathode material for aqueous zinc-ion batteries (ZIBs). researchgate.net

This SrV2O6-V2CTx nanohybrid demonstrates a remarkable improvement in performance compared to pristine SrV2O6. researchgate.net The key findings from this research include:

Enhanced Specific Capacity: The nanohybrid exhibits a high specific capacity of 348 mAh g⁻¹ at a current rate of 0.1 C, a significant increase from the 234 mAh g⁻¹ of the conventional SrV2O6 electrode. researchgate.net

Improved Cycling Stability: The composite material shows good cyclic stability, retaining 79% of its capacity after 1000 cycles. researchgate.net

Synergistic Effects: The improved electrochemical performance is attributed to the structural stability provided by the 2D V2CTx MXene, which enhances ion transport during the electrochemical reaction. researchgate.net

The synthesis of this nanohybrid was achieved through a hydrothermal method, which is a relatively simple and effective approach. researchgate.net This work opens up new possibilities for designing advanced electrode materials for energy storage devices by combining the properties of metal vanadium oxides with the unique characteristics of MXenes. researchgate.netresearchgate.net

Below is a table summarizing the electrochemical performance of the SrV2O6-V2CTx nanohybrid compared to the pristine SrV2O6 electrode.

| Material | Specific Capacity (at 0.1 C) | Capacity Retention (after 1000 cycles) |

|---|---|---|

| SrV2O6-V2CTx Nanohybrid | 348 mAh g⁻¹ | 79% |

| Pristine SrV2O6 | 234 mAh g⁻¹ | - |

While research into other functional composites of SrV2O6 is emerging, the development of this nanohybrid for battery applications represents a significant step forward in demonstrating the potential of this compound in advanced material design.

Q & A

Q. What are the established methods for synthesizing phase-pure SrV₂O₆, and how do reaction conditions influence crystallinity?

SrV₂O₆ is typically synthesized via solid-state reactions. A common protocol involves mixing stoichiometric amounts of SrCO₃ and V₂O₅, followed by calcination at 800–1000°C under controlled atmospheres (e.g., air or inert gas) to prevent side reactions . Phase purity is verified using X-ray diffraction (XRD), with refinements to confirm the orthorhombic structure (space group Pnam) . Crystallinity depends on heating duration, cooling rates, and precursor homogeneity. For example, prolonged annealing at 900°C improves long-range order, while rapid quenching may introduce defects .

Q. How can X-ray diffraction (XRD) and Raman spectroscopy be employed to characterize SrV₂O₆'s structural properties?

- XRD : Rietveld refinement of XRD patterns identifies lattice parameters (a ≈ 9.12 Å, b ≈ 11.45 Å, c ≈ 5.32 Å) and quantifies phase purity. Peaks at 2θ ≈ 24.5°, 31.7°, and 33.2° correspond to (200), (211), and (020) planes, respectively .

- Raman spectroscopy : Bands near 850 cm⁻¹ (symmetric V–O–V stretching) and 340 cm⁻¹ (bending modes of VO₆ octahedra) confirm the local coordination environment of vanadium .

Q. What thermal analysis techniques are suitable for assessing SrV₂O₆'s stability, and what decomposition pathways are observed?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals stability up to ~600°C in air. Above this temperature, SrV₂O₆ decomposes into Sr₃V₂O₈ and VO₂, with endothermic peaks at 620°C and 780°C corresponding to phase transitions . Controlled-atmosphere TGA (e.g., under N₂) can suppress oxidation and alter decomposition kinetics .

Advanced Research Questions

Q. How does high pressure induce structural transitions in SrV₂O₆, and what experimental techniques resolve these changes?

Under high pressure (>10 GPa), SrV₂O₆ undergoes amorphization due to distortion of VO₆ octahedra and Sr–O bond elongation. In situ high-pressure XRD and diamond-anvil cell (DAC) experiments track lattice compression (e.g., c-axis contracts by 5% at 15 GPa), while synchrotron X-ray absorption near-edge structure (XANES) reveals changes in vanadium’s oxidation state (V⁵+ → V⁴+ partial reduction) . These transitions are reversible upon decompression but exhibit hysteresis, suggesting kinetic barriers .

Q. What contradictions exist in reported phase diagrams of SrV₂O₆ under extreme conditions, and how can they be resolved?

Discrepancies arise in reported amorphization pressures (8–15 GPa) due to differences in pressure-transmitting media (e.g., silicone oil vs. argon) and non-hydrostatic stress effects. To resolve this, studies should standardize in situ Raman spectroscopy with helium as a quasi-hydrostatic medium and employ finite-element modeling to account for stress gradients .

Q. How do computational methods like density functional theory (DFT) predict SrV₂O₆'s electronic properties, and how do they compare with experimental data?

DFT calculations using the HSE06 hybrid functional predict a bandgap of ~2.8 eV, consistent with UV-vis diffuse reflectance measurements (optical bandgap ≈ 3.0 eV) . The valence band is dominated by O 2p and V 3d states, while the conduction band comprises Sr 4d and V 3d orbitals. Discrepancies in exact bandgap values arise from excitonic effects not captured in DFT .

Q. What electrochemical properties make SrV₂O₆ a candidate for energy storage, and how are these evaluated experimentally?

Cyclic voltammetry (CV) in Li-ion half-cells reveals redox peaks at ~3.2 V (vs. Li/Li⁺), corresponding to V⁵+/V⁴+ transitions. Galvanostatic cycling shows a first-cycle capacity of 180 mAh/g, but capacity fading occurs due to Sr²+ dissolution in electrolytes. Mitigation strategies include carbon coating or doping with phosphate groups to stabilize the structure .

Methodological Considerations

Q. How can researchers address inconsistencies in SrV₂O₆'s reported magnetic properties?

Magnetic susceptibility measurements often conflict due to impurity phases (e.g., V₂O₅ or SrO). To ensure accuracy:

- Purify samples via repeated washing in dilute HNO₃ to remove unreacted V₂O₅.

- Use SQUID magnetometry with field-cooled (FC) and zero-field-cooled (ZFC) protocols to distinguish intrinsic magnetism from artifacts .

Q. What advanced imaging techniques elucidate SrV₂O₆'s surface morphology and defect structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.